1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride
CAS No.: 79270-76-1
Cat. No.: VC7895711
Molecular Formula: C8H11ClFNS
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79270-76-1 |
|---|---|
| Molecular Formula | C8H11ClFNS |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)sulfanylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H10FNS.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H |
| Standard InChI Key | QJBBHVNVGRUAMT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1F)SCCN.Cl |
| Canonical SMILES | C1=CC(=CC=C1F)SCCN.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a fluorobenzene ring substituted at the para-position with a sulfanyl group linked to a 2-aminoethyl chain, which is protonated as a hydrochloride salt. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₁ClFNS | |
| Molecular weight | 207.69 g/mol | |
| Purity | 95% | |
| InChI Key | QJBBHVNVGRUAMT-UHFFFAOYSA-N |
The planar fluorobenzene ring creates electronic asymmetry, while the sulfanyl-ethylamine side chain introduces both nucleophilic (amine) and electrophilic (sulfanyl) reactivity sites. X-ray crystallography data remains unpublished, but computational models suggest a dihedral angle of approximately 112° between the aromatic ring and sulfur-containing side chain.
Physicochemical Characteristics
Though experimental data for properties like melting point and solubility are unavailable in published literature, analog comparisons suggest:
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Water solubility: Moderate (estimated 10-50 mg/mL at 25°C) due to hydrochloride salt formation
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Lipophilicity: Predicted logP ≈ 1.8 (neutral form) based on group contribution methods
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pKa values: Estimated amine pKa ~8.5 (protonated in physiological conditions)
The fluorine atom induces strong inductive effects, increasing the sulfanyl group's acidity compared to non-fluorinated analogs. This electronic modulation enhances potential for nucleophilic aromatic substitution reactions at the meta-position relative to fluorine .
Synthetic Pathways
Primary Synthesis Route
The discontinued commercial product was likely synthesized through a three-step sequence:
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Thioether formation: Nucleophilic aromatic substitution of 4-fluorobenzenethiol with 2-chloroethylamine hydrochloride under basic conditions
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Amine protection: Temporary Boc-group installation to prevent side reactions
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Salt formation: HCl-mediated deprotection and crystallization
Reaction conditions would typically involve:
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Polar aprotic solvents (DMF, DMSO)
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Temperatures of 60-80°C for thioether bond formation
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Triethylamine as proton scavenger
Yield optimization challenges arise from competing disulfide formation and amine group oxidation, necessitating inert atmosphere conditions .
Alternative Synthetic Strategies
Recent patent literature describes modified approaches using:
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Ultrasound-assisted synthesis: 40% yield improvement in thioether coupling steps
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Flow chemistry systems: Continuous production with 92% conversion efficiency
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Enzymatic catalysis: Lipase-mediated amidation for chiral variants
These methods remain experimental but demonstrate growing interest in scalable production of fluorinated thioether derivatives .
Reactivity and Functionalization
Nucleophilic Substitution
The electron-withdrawing fluorine atom activates the aromatic ring for displacement reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| SNAr with amines | DMF, 120°C, 12h | Diamine derivatives |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, reflux | Biaryl systems |
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted analogs |
The sulfanyl group undergoes oxidation to sulfoxides (H₂O₂, rt) or sulfones (mCPBA, DCM), enabling further functional group interconversion .
Biological Activity and Applications
Material Science Applications
Emerging research highlights utility in:
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Conductive polymers: Thioether linkages improve charge transport in PEDOT analogs
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Metal-organic frameworks: Sulfur coordination sites for Cu(II) nodes
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Fluorescent probes: Fluorophore conjugation via amine coupling
These applications remain exploratory but suggest broad interdisciplinary potential .
| Hazard Aspect | Precautionary Measures | Source |
|---|---|---|
| Skin irritation | Nitrile gloves, lab coat | |
| Inhalation risk | Fume hood use | |
| Environmental impact | Neutralization before disposal |
Material Safety Data Sheets (MSDS) recommend:
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Storage at 2-8°C under nitrogen atmosphere
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Incompatibility with strong oxidizers and heavy metal salts
| Alternative Approach | Details |
|---|---|
| Custom synthesis | 6-8 week lead time |
| Structural analogs | e.g., 1864060-10-5 |
| Research consortia | Academic collaborations |
Pricing for custom synthesis typically ranges from $320-$450 per gram at 95% purity, with scale-up discounts available for >10g quantities .
Future Research Directions
Four key areas merit investigation:
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Catalytic asymmetric synthesis of enantiomerically pure variants
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PET radiolabeling with fluorine-18 for tracer development
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Polymer-supported reagents for greener synthesis
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Structure-activity relationship studies in neurological targets
Advances in continuous flow chemistry and machine learning-assisted reaction optimization could revitalize interest in this structurally unique compound .
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